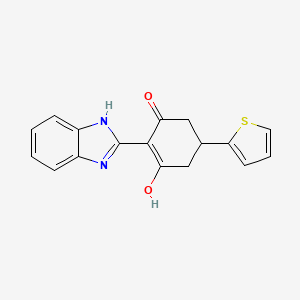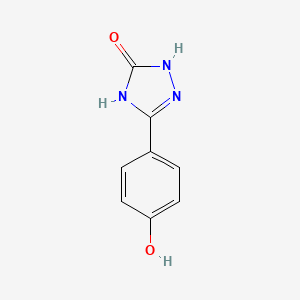
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is an organic compound that features a unique structure combining a cyclohexadienone moiety with a triazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-one with 1,2,4-triazolidin-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolidinone ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism by which 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction often triggers downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity and applications.
1,2,4-Triazolidin-3-one derivatives: Compounds with this core structure are also studied for their biological activities and potential therapeutic uses.
Uniqueness
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is unique due to the combination of the cyclohexadienone and triazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.
Propriétés
Numéro CAS |
942-69-8 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7N3O2/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
Clé InChI |
NAECUDKACBMPDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
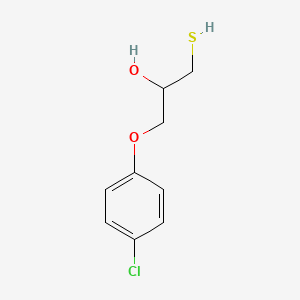
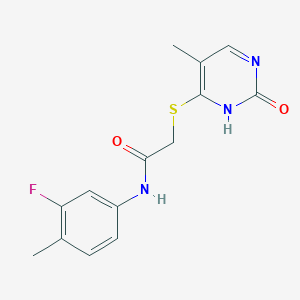
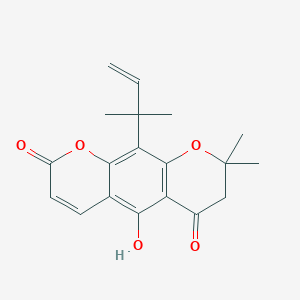
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
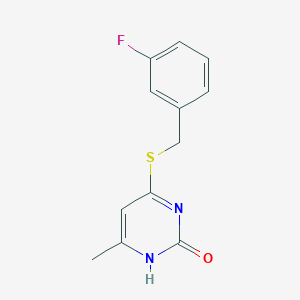
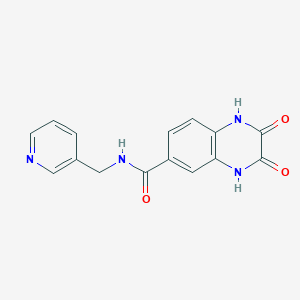
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride](/img/structure/B14091375.png)
![6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline](/img/structure/B14091378.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091388.png)
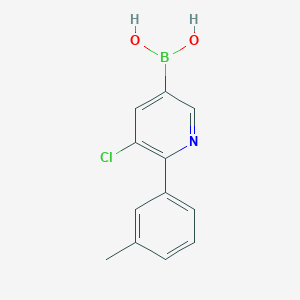
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14091400.png)

